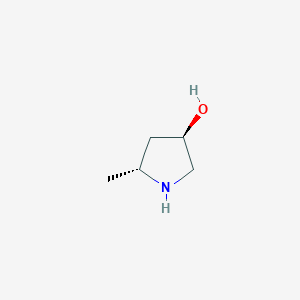

(3R,5R)-5-Methylpyrrolidin-3-ol

Description

(3R,5R)-5-Methylpyrrolidin-3-ol is a chiral pyrrolidine derivative with a hydroxyl group at the 3-position and a methyl group at the 5-position. Its hydrochloride salt (CAS 857651-11-7) is widely used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its stereochemical rigidity and ability to act as a hydrogen bond donor/acceptor . The compound has a molecular formula of C₅H₁₂ClNO and a molecular weight of 137.608 g/mol. Its stereochemistry is critical for interactions in enantioselective synthesis and biological systems, making it a valuable building block in drug discovery .

Properties

IUPAC Name |

(3R,5R)-5-methylpyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-4-2-5(7)3-6-4/h4-7H,2-3H2,1H3/t4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTDSFXRPBMMGQ-RFZPGFLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](CN1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30717477 | |

| Record name | (3R,5R)-5-Methylpyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

688810-07-3 | |

| Record name | (3R,5R)-5-Methylpyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-5-Methylpyrrolidin-3-ol can be achieved through several methods. One common approach involves the reduction of a suitable precursor, such as a pyrrolidinone derivative, using a reducing agent like sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent such as tetrahydrofuran or ethanol, under controlled temperature conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve biocatalytic processes, where enzymes are used to catalyze the reduction of specific substrates. This method offers advantages in terms of selectivity and environmental sustainability. For example, recombinant ketone reductases can be employed to achieve the desired stereochemistry with high efficiency .

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-5-Methylpyrrolidin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate or potassium permanganate.

Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent and conditions used.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate, potassium permanganate, and chromium trioxide in acidic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, and various substituted pyrrolidine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3R,5R)-5-Methylpyrrolidin-3-ol is a chiral pyrrolidine derivative with a five-membered, nitrogen-containing ring, a hydroxyl group at the 3-position, and a methyl group at the 5-position. It is a valuable building block in synthesizing peptides and serves as an intermediate in developing pharmaceuticals. Research indicates it has various biological activities and therapeutic applications.

Scientific Research Applications

This compound is used in:

- Peptide Synthesis It serves as a building block for synthesizing peptides containing the (3R,5R)-5-Methylpyrrolidin-3-yl residue.

- Pharmaceutical Development It is valuable in developing pharmaceuticals targeting specific biological pathways. Its structural motif is found in numerous bioactive natural products, contributing to potential therapeutic applications. As an intermediate in synthesis processes, it can be used to modify a compound’s structure, leading to derivatives with varied biological activities. Derivatives of the compound may exhibit antiviral properties, although further studies are needed to fully elucidate its pharmacological profile.

- Modulation of Biological Activities Studies on this compound's interactions with biological systems indicate its potential as a modulator of various biological activities. Interaction studies often focus on its binding affinities with specific receptors or enzymes, which can provide insights into its pharmacological profiles.

Case Studies

- Anti-tumor Activity (3R, 5R)-5-methylpyrrolidine-3-ol8 is utilized to aminate an alcohol to give compound 40. Compound 3c , derived from this process, demonstrated excellent anti-tumor activity and significantly improved disease symptoms in mouse models, with normalization of spleen and liver weights . Kaplan-Meier survival curves showed a significantly increased median survival in treatment groups with no significant weight loss in the treated animals at the end of the study .

- Inhibitor of kinases Compound 3d exhibited potent inhibitory effects against CDK2, JAK2, and FLT3 and acceptable pharmacokinetic properties. In a colon cancer mouse model, treatment with 3d significantly inhibited the growth of tumors .

- Dopamine Receptor Binding The protonated nitrogen in the pyrrolidine ring is crucial for interactions with receptors like the dopamine D3 receptor (D3R) . Its position and interaction strength affect the compound's affinity for the receptor .

- Bioactive peptides Bioactive peptides and their by-products have been applied as antidiabetic, anticancer, and anti-inflammatory agents . They have also been identified as ACE inhibitors with antihypertensive, hypocholesterolemic, immunomodulation, antibacterial, cytotoxicity, antigenic, and antioxidant activities .

- Wound Healing in vivo adenoviral delivery of LL-37 antimicrobial peptides to excisional wounds increased re-epithelialization and granulation tissue formation .

Mechanism of Action

The mechanism of action of (3R,5R)-5-Methylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the chiral centers play a crucial role in its binding affinity and selectivity. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and exerting its effects at the molecular level .

Comparison with Similar Compounds

(3S,5R)-5-Methylpyrrolidin-3-ol Hydrochloride

- CAS : 1107658-78-5

- Molecular Formula: C₅H₁₂ClNO

- Molecular Weight : 137.608 g/mol

- Key Differences : The (3S,5R) enantiomer exhibits distinct biological activity due to altered spatial orientation. For example, it may bind differently to enzymes or receptors compared to the (3R,5R) form, affecting pharmacokinetics .

(3R,5R)-5-(Methoxymethyl)pyrrolidin-3-ol

- CAS : 1032049-03-8

- Molecular Formula: C₆H₁₃NO₂

- Molecular Weight : 131.17 g/mol

- Key Differences : The methoxymethyl group increases hydrophobicity and steric bulk compared to the methyl group in the target compound. This substitution can enhance membrane permeability but reduce solubility in aqueous media .

(3R,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride

- CAS : 1009335-36-7

- Molecular Formula: C₅H₁₂ClNO₂

- Molecular Weight : 153.610 g/mol

- Key Differences : The hydroxymethyl group introduces additional hydrogen-bonding capacity, improving solubility in polar solvents. This makes it advantageous for applications requiring aqueous compatibility .

Functional Group Modifications

(3R,5R)-5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol

- CAS : 1931952-50-9

- Molecular Formula : C₇H₁₁N₃O₂

- Molecular Weight : 169.18 g/mol

Ring-Expanded Analogues

(3R,5R)-1-Benzyl-5-methylpiperidin-3-ol

- CAS : 1601475-88-0

- Molecular Formula: C₁₃H₁₉NO

- Molecular Weight : 205.30 g/mol

- Key Differences: The six-membered piperidine ring alters conformational flexibility compared to pyrrolidine.

Bioactive Derivatives

(2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid

- Key Features : Multiple hydroxyl groups and a carboxylic acid moiety enable potent glycosidase inhibition, contrasting with the simpler hydroxyl/methyl substitution in the target compound .

Comparative Data Table

Biological Activity

(3R,5R)-5-Methylpyrrolidin-3-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

This compound is a chiral molecule characterized by a pyrrolidine ring with a hydroxyl group at the 3-position and a methyl group at the 5-position. Its molecular formula is CHNO, and it has been studied for its interactions with various biological targets.

1. Inhibition of Protein Targets

Research indicates that this compound exhibits inhibitory activity against specific protein targets involved in cancer progression. For instance, it has been shown to inhibit the BCL6 transcriptional repressor, which is implicated in several lymphoid malignancies. In vitro studies demonstrated that this compound has a comparable DC (the concentration that induces 50% inhibition) to established inhibitors like CCT369260, highlighting its potential as a therapeutic agent in oncology .

2. Antitumor Activity

The compound has been evaluated in various tumor models. In one study, this compound was part of a series of compounds that showed significant antitumor activity in mouse models bearing JAK2V617F and FLT3-dependent tumors. Treatment led to marked reductions in spleen and liver weights, indicating a normalization of disease symptoms .

The biological activity of this compound can be attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival. The compound's interaction with BCL6 leads to the degradation of this oncogenic driver, thereby inhibiting tumor growth.

Pharmacokinetics

Pharmacokinetic studies have shown that this compound possesses favorable properties such as good oral bioavailability and moderate liver microsomal stability. These characteristics are crucial for its development as a therapeutic agent .

Case Study 1: Efficacy in Tumor Models

In preclinical trials involving Ba/F3-JAK2V617F mouse models, treatment with this compound resulted in significant tumor growth inhibition. The study reported an impressive tumor growth inhibition (TGI) rate of approximately 82% when administered at optimal doses .

Case Study 2: Clinical Relevance

The compound has been evaluated in clinical settings for its efficacy against myelofibrosis and lymphoma. In Phase 2 trials, patients receiving treatment demonstrated improved survival rates compared to control groups .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| DC | Comparable to CCT369260 |

| Oral Bioavailability | Good |

| Tumor Growth Inhibition (TGI) | Up to 82% |

| Clinical Trials | Phase 2 for myelofibrosis/lymphoma |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (3R,5R)-5-Methylpyrrolidin-3-ol to achieve high enantiomeric purity?

- Methodology : Utilize asymmetric catalysis or chiral auxiliaries to control stereochemistry during pyrrolidine ring formation. For example, describes a process for synthesizing a related pyrrolidine derivative using chiral reducing agents (e.g., (R)-2-hydroxysuccinate) to ensure stereochemical fidelity . Purification via recrystallization or chiral chromatography (e.g., using amylose-based columns) can further enhance enantiomeric excess (ee).

Q. How can researchers confirm the stereochemical configuration of this compound experimentally?

- Methodology : Combine NMR spectroscopy (e.g., NOESY to assess spatial proximity of protons) with X-ray crystallography for definitive confirmation. highlights the use of X-ray diffraction for resolving stereochemical ambiguities in structurally complex pyrrolidine derivatives . Polarimetry or chiral HPLC can also validate enantiomeric ratios.

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

- Methodology : Monitor degradation pathways (e.g., oxidation of the hydroxyl group or racemization) using accelerated stability studies under varying pH, temperature, and humidity. recommends storing hygroscopic pyrrolidine derivatives in inert atmospheres (argon) at –20°C to preserve stability .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives targeting enzyme receptors?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to simulate interactions between the compound’s hydroxyl/methyl groups and active sites of target enzymes (e.g., kinases or proteases). emphasizes the role of stereochemistry in receptor binding, which can be validated via free-energy perturbation (FEP) calculations . Follow with in vitro assays to correlate predictions with experimental IC50 values.

Q. What strategies resolve contradictions in reaction yields when scaling up the synthesis of this compound?

- Methodology : Investigate kinetic vs. thermodynamic control in ring-closing steps using techniques like reaction calorimetry. demonstrates how diastereoselective synthesis of pyrrolidine carboxylates can vary with solvent polarity and temperature . Optimize parameters via Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, reaction time).

Q. How does the hydroxyl group in this compound influence its pharmacokinetic properties compared to non-hydroxylated analogs?

- Methodology : Conduct comparative ADME studies using in vitro models (e.g., Caco-2 cells for permeability, microsomal stability assays). and suggest that hydroxyl groups in pyrrolidine derivatives enhance solubility but may reduce membrane permeability, requiring prodrug strategies for therapeutic applications .

Data Contradiction Analysis

Q. Why do reported NMR chemical shifts for this compound vary across studies?

- Resolution : Variations may stem from solvent effects (D2O vs. CDCl3), concentration-dependent aggregation, or impurities. Cross-reference data with computational NMR predictions (e.g., DFT calculations using Gaussian) and ensure samples are rigorously purified (e.g., via flash chromatography, as in ) .

Methodological Best Practices

- Stereochemical Analysis : Always correlate experimental data (X-ray, NMR) with computational models to resolve ambiguities.

- Scale-Up Synthesis : Use flow chemistry for exothermic reactions to improve reproducibility (refer to ’s reduction protocols) .

- Biological Assays : Include both enantiomers in activity studies to assess stereospecificity, as highlighted in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.